molecular formula C16H16N4O2 B14213478 2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide CAS No. 825614-34-4

2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide

Katalognummer: B14213478
CAS-Nummer: 825614-34-4
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: ISPXXWIJKIRPSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound contains a pyridine moiety, which is often associated with significant biological activities.

Vorbereitungsmethoden

The synthesis of 2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide typically involves the reaction of 2,6-diacetylpyridine with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to ensure maximum yield and purity of the product .

Analyse Chemischer Reaktionen

2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.

    Medicine: It has been investigated for its anticancer properties and other therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide can be compared with other similar compounds such as:

  • 5-Phenyl-2-[(6-acetylpyridine-2-ylethylidene)hydrazino]thiazole
  • 1-[(6-Acetylpyridin-2-ylethylidene)amino]-2-thioxoimidazolidine-4-one

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Eigenschaften

CAS-Nummer

825614-34-4

Molekularformel

C16H16N4O2

Molekulargewicht

296.32 g/mol

IUPAC-Name

1-[1-(6-acetylpyridin-2-yl)ethylideneamino]-3-phenylurea

InChI

InChI=1S/C16H16N4O2/c1-11(14-9-6-10-15(18-14)12(2)21)19-20-16(22)17-13-7-4-3-5-8-13/h3-10H,1-2H3,(H2,17,20,22)

InChI-Schlüssel

ISPXXWIJKIRPSP-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)NC1=CC=CC=C1)C2=NC(=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.